Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Scientific Research Applications
Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate has several applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to display diverse coordination modes due to the presence of n, o coordination atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . For instance, they can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
For instance, the solubility of thiazole in different solvents can influence its action in different environments .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-phenylthiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: A precursor in the synthesis of ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate.
4-methyl-2-phenylthiazole-5-carboxylic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its dual thiazole rings, which confer enhanced biological activity and potential for diverse applications compared to simpler thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-17(24)9-14-11-26-19(21-14)22-16(23)10-15-12(2)20-18(27-15)13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPXUGVPRPYQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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